N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
説明
N-Benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a synthetic organic compound featuring a quinazolinone core modified with a bromo substituent at position 6, a sulfanylidene (C=S) group at position 2, and a hexanamide chain linked via the N-benzyl group at position 3 (Figure 1). The quinazolinone scaffold is known for its pharmacological versatility, including kinase inhibition and anticancer activity . The hexanamide tail introduces conformational flexibility, which may improve binding to protein targets with extended pockets. Synthesis typically involves coupling a brominated quinazolinone intermediate with N-benzylhexanamide under microwave-assisted conditions, followed by purification via flash chromatography .
特性
分子式 |
C21H22BrN3O2S |
|---|---|
分子量 |
460.4 g/mol |
IUPAC名 |
N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C21H22BrN3O2S/c22-16-10-11-18-17(13-16)20(27)25(21(28)24-18)12-6-2-5-9-19(26)23-14-15-7-3-1-4-8-15/h1,3-4,7-8,10-11,13H,2,5-6,9,12,14H2,(H,23,26)(H,24,28) |
InChIキー |
UCOIBNJLNKNDAH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
製品の起源 |
United States |
準備方法
合成経路と反応条件
N-ベンジル-6-(6-ブロモ-4-オキソ-2-スルファニリデン-1H-キナゾリン-3-イル)ヘキサンアミドの合成は、通常、複数の段階で実施されます。
キナゾリンコアの形成: キナゾリンコアは、アントラニル酸誘導体などの適切な前駆体を、ホルムアミドまたはその誘導体などの適切な試薬と環化させることで合成できます。
ベンジル基の結合: ベンジル基は、塩基の存在下でベンジルハライドを用いた求核置換反応により導入できます。
ヘキサンアミド鎖の形成: ヘキサンアミド鎖は、ヘキサン酸またはその誘導体を、ジシクロヘキシルカルボジイミド(DCC)やN-ヒドロキシスクシンイミド(NHS)などの適切なカップリング試薬を用いてアミド結合を形成することで結合させることができます。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するため、上記合成経路の最適化が伴う可能性があります。これには、自動反応器、連続フロー化学、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれる場合があります。
化学反応の分析
科学研究への応用
N-ベンジル-6-(6-ブロモ-4-オキソ-2-スルファニリデン-1H-キナゾリン-3-イル)ヘキサンアミド:
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されています。
生物学: 抗菌、抗がん、抗炎症特性を含む潜在的な生物活性について調査されています。
医学: 特に特定の酵素や受容体を標的にした薬物開発のリード化合物として研究されています。
工業: 新素材の開発や化学反応における触媒として利用されています。
科学的研究の応用
N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
類似の化合物との比較
類似の化合物
6-ブロモ-4-オキソ-2-スルファニリデン-1H-キナゾリン: ベンジル基とヘキサンアミド基がありません。
N-ベンジル-4-(6-ブロモ-4-オキソ-2-スルファニリデン-1H-キナゾリン-3-イル)ブタンアミド: ヘキサンアミド基と比較してアルキル鎖が短くなっています。
6-(6-ブロモ-4-オキソ-2-スルファニリデン-1H-キナゾリン-3-イル)-N-(3-プロパン-2-イロキシプロピル)ヘキサンアミド: ヘキサンアミド鎖に異なる置換基が含まれています。
独自性
- N-ベンジル-6-(6-ブロモ-4-オキソ-2-スルファニリデン-1H-キナゾリン-3-イル)ヘキサンアミドにベンジル基とヘキサンアミド鎖の両方が存在することは、独自の立体構造と電子特性を提供し、類似の化合物と比較して生物活性と特異性を高める可能性があります。
類似化合物との比較
3-Benzyl-6-Bromo-2-Phenylquinazolin-4(3H)-One
Core Structure: Quinazolinone with a benzyl group at position 3 and phenyl at position 2. Key Differences:
- The target compound replaces the phenyl group at position 2 with a sulfanylidene moiety, altering electronic properties and hydrogen-bonding capacity.
- The hexanamide chain in the target compound replaces the benzyl group at position 3, increasing molecular weight and flexibility.
Biological Implications : The sulfanylidene group in the target compound may enhance interactions with cysteine-rich enzymes (e.g., kinases), while the hexanamide chain could improve tissue penetration compared to the rigid benzyl group in 2c .
Lisdexamfetamine Dimesylate
Core Structure: Hexanamide backbone with diamino and phenylethyl substituents. Key Differences:
- Lisdexamfetamine lacks the quinazolinone ring, instead featuring a phenylethyl group and amino substituents for prodrug activation into amphetamine.
- The target compound’s bromo-sulfanylidene-quinazolinone moiety suggests divergent pharmacological targets (e.g., kinase inhibition vs. neurotransmitter reuptake modulation).
Table 1: Comparative Analysis of Key Compounds
Synthesis Notes:
- The target compound and 3-benzyl-6-bromo-2-phenylquinazolin-4(3H)-one share microwave-assisted synthesis protocols but diverge in starting materials (e.g., hexanamide vs. benzaldehyde) .
- Lisdexamfetamine’s synthesis focuses on enantiomeric purity via chiral resolution, whereas the target compound’s synthesis prioritizes sulfanylidene incorporation .
Pharmacological and Mechanistic Insights
- Target Compound : The bromine atom may act as a leaving group for nucleophilic substitution, enabling covalent binding to kinase ATP pockets. The sulfanylidene group could mimic cysteine thiols, inhibiting redox-sensitive enzymes .
- 3-Benzyl-6-bromo-2-phenylquinazolin-4(3H)-one : Lacks the reactive sulfanylidene group, suggesting weaker enzyme inhibition. Its phenyl group may limit membrane permeability compared to the target’s hexanamide chain.
- Lisdexamfetamine : Hydrophilic properties facilitate rapid absorption, while the target compound’s lipophilicity may favor prolonged tissue retention .
生物活性
N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is . It features a quinazolinone core, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. The presence of a bromo substituent and a sulfanylidene group further enhances its chemical reactivity and potential biological interactions.
Table 1: Basic Properties of N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
| Property | Value |
|---|---|
| Molecular Formula | C19H21BrN3O2S |
| Molecular Weight | 426.35 g/mol |
| IUPAC Name | N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
| CAS Number | Not available |
Anticancer Properties
Research indicates that quinazoline derivatives possess significant anticancer properties. Studies have shown that compounds similar to N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Mechanism of Action:
The proposed mechanism involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. For instance, quinazoline derivatives have been reported to inhibit the activity of epidermal growth factor receptor (EGFR), which is crucial in many cancers.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. The presence of the sulfanylidene group is particularly interesting, as sulfur-containing compounds often show enhanced antibacterial activity.
Case Study:
A study examining related quinazoline compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that N-benzyl derivatives could potentially serve as new antimicrobial agents.
Anti-inflammatory Effects
Emerging evidence points to the anti-inflammatory potential of quinazoline derivatives. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been documented in several studies.
Research Findings:
In vitro studies have shown that compounds with similar structures can significantly reduce the levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin 6 (IL-6), which are key mediators in inflammatory responses.
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide, it is essential to compare it with other known quinazoline derivatives.
Table 2: Comparison of Biological Activities
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| N-benzyl derivative (current compound) | Moderate | Potential | Moderate |
| Gefitinib (EGFR inhibitor) | High | None | Low |
| Erlotinib (EGFR inhibitor) | High | None | Low |
| Other quinazoline derivatives | Varies | Moderate | Varies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
